molecular formula C16H23Cl2N5Si B12539240 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B12539240
M. Wt: 384.4 g/mol
InChI Key: HHXWZBJNZVMZTM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, azido, and dichloro substituents, as well as a tris(1-methylethyl)silyl group

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of Azido and Dichloro Groups: The azido and dichloro substituents are introduced through nucleophilic substitution reactions, often using azide salts and chlorinating agents.

    Attachment of the Tris(1-methylethyl)silyl Group: The final step involves the silylation of the compound using tris(1-methylethyl)silyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The azido and dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl derivative.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide).

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes, particularly in the development of inhibitors for specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silyl group can be hydrolyzed, releasing the active pyrrolo[2,3-b]pyridine core, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound lacks the azido, dichloro, and silyl groups, making it less reactive in certain chemical reactions.

    1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-: This compound has fluorine substituents instead of chlorine, which can affect its reactivity and biological activity.

    1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different core structure, which can lead to different reactivity and applications.

The unique combination of azido, dichloro, and silyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- makes it particularly versatile and useful in various scientific applications.

Properties

Molecular Formula

C16H23Cl2N5Si

Molecular Weight

384.4 g/mol

IUPAC Name

(5-azido-4,6-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C16H23Cl2N5Si/c1-9(2)24(10(3)4,11(5)6)23-8-7-12-13(17)14(21-22-19)15(18)20-16(12)23/h7-11H,1-6H3

InChI Key

HHXWZBJNZVMZTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)Cl)N=[N+]=[N-])Cl

Origin of Product

United States

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